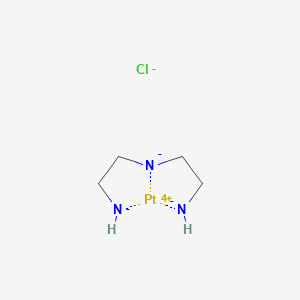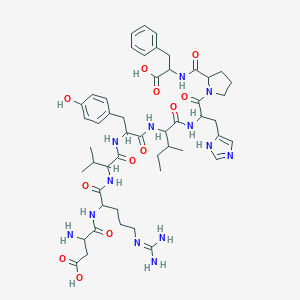
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can reduce tumor growth in animal models of cancer, as well as alleviate symptoms of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various physiological processes. However, there are also some limitations to its use. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to identify any potential off-target effects. Overall, N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has the potential to be a valuable tool for scientific research and drug development.
Méthodes De Synthèse
The synthesis method for N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 3-chloro-4-fluoroaniline with 2-oxo-1,3-benzothiazole-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
|---|---|
Formule moléculaire |
C16H12ClFN2O2S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H12ClFN2O2S/c17-11-9-10(5-6-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
Clé InChI |
DINFGZDPNDRTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)


![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)





